5-Hydroxy-2-nitrobenzaldehyde
Overview
Description
5-Hydroxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol . It is also known by other names such as 2-Nitro-5-hydroxybenzaldehyde and 3-Formyl-4-nitrophenol . This compound is characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzaldehyde ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Nitroaromatic compounds like this are often used to prepare schiff base ligands , which can interact with various biological targets.
Mode of Action
It’s known that nitroaromatic compounds can participate in various chemical reactions, including redox reactions and electrophilic aromatic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitroaromatic compounds are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
According to a study , 5-Hydroxy-2-nitrobenzaldehyde exhibits high gastrointestinal absorption, which suggests good oral bioavailability.
Result of Action
Based on its chemical properties and the general effects of nitroaromatic compounds, it may cause changes in the function of its target molecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under cool conditions to maintain its stability . Also, exposure to air should be avoided . Safety data sheets recommend avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Biochemical Analysis
Biochemical Properties
It is known that it participates in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
It is expected to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is expected to have certain stability and degradation characteristics, and may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is expected that the effects of the product may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is expected to be involved in certain metabolic pathways, potentially interacting with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is expected to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is expected to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications, which may affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the nitration of 2-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Oxidation: Potassium permanganate (KMnO4), water as a solvent.
Substitution: Acyl chlorides, pyridine as a catalyst.
Major Products Formed:
Reduction: 5-Amino-2-hydroxybenzaldehyde.
Oxidation: 5-Hydroxy-2-nitrobenzoic acid.
Substitution: this compound esters.
Scientific Research Applications
5-Hydroxy-2-nitrobenzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
Comparison: 5-Hydroxy-2-nitrobenzaldehyde is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .
Properties
IUPAC Name |
5-hydroxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPHUGUKGMURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022290 | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42454-06-8 | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42454-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042454068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42454-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY-2-NITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA926Z93IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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